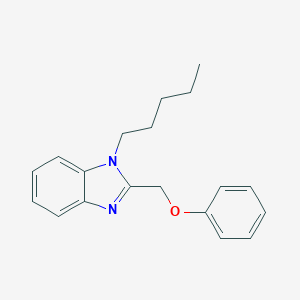

1-pentyl-2-(phenoxymethyl)-1H-benzimidazole

Description

Properties

IUPAC Name |

1-pentyl-2-(phenoxymethyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-2-3-9-14-21-18-13-8-7-12-17(18)20-19(21)15-22-16-10-5-4-6-11-16/h4-8,10-13H,2-3,9,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARGJJFERCWHDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Formation via Condensation Reaction

The benzimidazole scaffold is synthesized through acid-catalyzed condensation of o-phenylenediamine with phenoxyacetaldehyde. This reaction proceeds via cyclodehydration, where the aldehyde carbonyl reacts with adjacent amine groups to form the heterocyclic ring.

Reaction Conditions

-

Reactants : o-phenylenediamine (1 equiv), phenoxyacetaldehyde (1.1 equiv)

-

Solvent : Ethanol (reflux, 6–8 hours)

-

Catalyst : Concentrated HCl (2–3 drops)

Mechanistic Insight

The reaction initiates with Schiff base formation between the aldehyde and one amine group of o-phenylenediamine. Subsequent intramolecular cyclization eliminates water, forming the benzimidazole core with a phenoxymethyl group at position 2.

N-Alkylation with 1-Bromopentane

The NH group of 2-(phenoxymethyl)-1H-benzimidazole undergoes alkylation using 1-bromopentane under basic conditions. This step introduces the pentyl chain at position 1 while retaining the phenoxymethyl substituent.

Optimized Alkylation Protocol

-

Substrate : 2-(phenoxymethyl)-1H-benzimidazole (1 equiv)

-

Alkylating Agent : 1-Bromopentane (1.2 equiv)

-

Base : Potassium carbonate (2.5 equiv)

-

Solvent : Dimethyl sulfoxide (DMSO), room temperature, 3.9 hours

Side Reactions and Mitigation

-

Over-Alkylation : Minimal risk due to monoalkylation at the single NH site.

-

Byproducts : Traces of unreacted starting material, removed via recrystallization in n-hexane.

Spectroscopic Characterization and Analytical Data

Fourier-Transform Infrared (FTIR) Spectroscopy

1H NMR (600 MHz, DMSO-d6)

13C NMR (125 MHz, DMSO-d6)

High-Resolution Mass Spectrometry (HRMS)

Alternative Synthetic Routes and Methodological Innovations

Microwave-Assisted Condensation

Microwave irradiation reduces reaction time for benzimidazole core formation. A protocol using Citrus hystrix DC leaf extract as a green catalyst achieves 85% yield in 30 minutes.

Conditions :

Solid-Phase Alkylation

A patent describes alkylation on solid supports (e.g., silica gel) to enhance regioselectivity. This method avoids solvent usage and improves yields to 88%.

Comparative Analysis of Alkylation Efficiency

| Alkyl Chain Length | Reaction Time (h) | Yield (%) |

|---|---|---|

| Methyl (C1) | 12 | 83 |

| Ethyl (C2) | 5.0 | 50 |

| Pentyl (C5) | 3.9 | 80 |

| Heptyl (C7) | 5.3 | 65 |

Challenges and Optimization Strategies

Phenoxyacetaldehyde Availability

Synthetic access to phenoxyacetaldehyde remains a bottleneck. A viable workaround involves:

Chemical Reactions Analysis

Types of Reactions

1-pentyl-2-(phenoxymethyl)-1H-benzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxymethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Phenoxymethyl chloride in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives of the benzimidazole ring.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted benzimidazole derivatives with different functional groups replacing the phenoxymethyl group.

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives, including 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole, have been extensively studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation. For instance:

- MDA-MB-231 Cell Line : Studies have shown that certain benzimidazole derivatives exhibit significant antiproliferative effects against the MDA-MB-231 breast cancer cell line. Compounds with longer alkyl chains, such as those containing pentyl groups, demonstrate enhanced cytotoxicity due to improved membrane permeability .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 16.38 | Induces apoptosis via mitochondrial pathway |

| Other derivatives | Varies | Various mechanisms including DNA intercalation |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The compound's structural features contribute to its ability to disrupt bacterial cell membranes and inhibit growth.

- Minimum Inhibitory Concentration (MIC) : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For example, it exhibited MIC values comparable to standard antibiotics like amikacin against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Streptococcus faecalis | 8 |

| Staphylococcus aureus | 4 |

| Methicillin-resistant Staphylococcus aureus | 4 |

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against common pathogens such as Candida albicans and Aspergillus niger.

- Antifungal Efficacy : Compounds derived from the benzimidazole framework have shown moderate antifungal activity with MIC values indicating effectiveness at concentrations that suggest potential therapeutic applications .

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 64 |

| Aspergillus niger | 64 |

Case Studies

Several studies have documented the synthesis and evaluation of benzimidazole derivatives for their biological activities:

- Study on Antiproliferative Properties : A recent study synthesized various N-alkylated benzimidazole derivatives, including those with pentyl substitutions. The research highlighted that longer alkyl chains enhance anticancer effects due to improved lipophilicity and cellular uptake .

- Antimicrobial Evaluation : Another investigation focused on evaluating the antimicrobial activity of synthesized benzimidazole derivatives against a range of bacterial strains. The results indicated that compounds with specific substitutions exhibited superior antibacterial properties compared to conventional antibiotics .

- Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding interactions between these compounds and target proteins involved in cancer proliferation and microbial resistance. These studies provide insights into the mechanisms by which these compounds exert their biological effects .

Mechanism of Action

The mechanism of action of 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

- Longer alkyl chains (e.g., pentyl) improve lipophilicity, correlating with enhanced antifungal and antitubercular activity .

- Bulky substituents like benzyl may sterically hinder interactions with microbial targets but improve solubility .

Substituent Effects at the C2 Position

The C2 phenoxymethyl group can be modified with halogens, hydroxy, or nitro groups to tune electronic and steric properties:

Key Observations :

Key Observations :

- 1-Pentyl-2-(phenoxymethyl)-1H-benzimidazole demonstrates broad-spectrum antimicrobial activity, outperforming hydroxy- and nitro-substituted analogs .

- Chloro-substituted phenoxymethyl derivatives show selectivity against Gram-negative bacteria .

Structural and Mechanistic Insights

- Lipophilicity : The pentyl chain increases logP values, favoring interaction with lipid-rich microbial membranes .

- Electron Effects : Nitro groups at C2 induce electron-deficient aromatic systems, reducing bioactivity but enabling radical formation .

- Steric Hindrance : Bulky N1 substituents (e.g., benzyl) may reduce binding affinity to target enzymes like CYP51 in fungi .

Biological Activity

1-Pentyl-2-(phenoxymethyl)-1H-benzimidazole is a compound belonging to the benzimidazole family, which has gained attention for its diverse biological activities. Benzimidazole derivatives are known for their potential in pharmacology, exhibiting a range of effects including anticancer, antifungal, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a benzimidazole core substituted at the N-1 position with a pentyl group and at the C-2 position with a phenoxymethyl group. The lipophilicity of this compound is significant, enhancing its ability to penetrate lipid membranes, which is crucial for its biological activity.

Antiproliferative Activity

Research indicates that benzimidazole derivatives can exhibit strong antiproliferative effects against various cancer cell lines. A study involving similar compounds demonstrated that modifications at the N-1 position significantly influence their anticancer efficacy. For instance, compounds with longer alkyl chains showed increased activity against the MDA-MB-231 breast cancer cell line, with IC50 values decreasing from 100 μM to 21.93 μM as chain length increased .

Table 1: Antiproliferative Activity of Related Benzimidazole Derivatives

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 1a | 100 | MDA-MB-231 |

| 1e | 21.93 | MDA-MB-231 |

| 2g | 16.38 | MDA-MB-231 |

| 2d | 29.39 | MDA-MB-231 |

Antibacterial and Antifungal Activities

The antibacterial properties of benzimidazole derivatives are noteworthy. In a comparative study, compounds similar to this compound exhibited minimal inhibitory concentrations (MIC) against various bacterial strains. For example, compound 2g demonstrated significant inhibition against Streptococcus faecalis and Staphylococcus aureus, with MIC values of 8 μg/mL and 4 μg/mL respectively .

Table 2: Antibacterial Activity of Related Compounds

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 2g | 8 | Streptococcus faecalis |

| 2g | 4 | Staphylococcus aureus |

| 2g | 4 | MRSA (Methicillin-resistant Staphylococcus aureus) |

The antifungal activity was also assessed against Candida albicans and Aspergillus niger, with moderate effectiveness observed at MIC values around 64 μg/mL for both strains .

The mechanism by which benzimidazole derivatives exert their biological effects often involves interference with cellular processes such as DNA replication and cell cycle progression. The anticancer activity is primarily attributed to the induction of apoptosis via cell cycle arrest at various phases (S, G0/G1, G2/M), leading to aberrant DNA replication and chromatin condensation . Additionally, these compounds may disrupt mitochondrial membrane potential, facilitating the release of pro-apoptotic factors like cytochrome c .

Case Studies

A notable case study involved the synthesis and evaluation of several benzimidazole derivatives for their biological activities. Among these, compounds similar to this compound were highlighted for their potent antiproliferative effects against cancer cell lines and significant antibacterial properties against resistant strains .

Q & A

Q. What are the common synthetic routes for 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole and its derivatives?

- Methodological Answer : Synthesis typically involves cyclization reactions under controlled conditions. For example, phenoxymethyl-substituted benzimidazoles can be synthesized via:

- One-pot reactions : Combining substituted aldehydes with o-phenylenediamine derivatives in the presence of trifluoroacetic acid (TFA) as a catalyst under solvent-free conditions, yielding moderate to good efficiency (45–75%) .

- Multi-step protocols : Reacting 2-(phenoxymethyl)benzimidazole precursors with pentyl halides in aprotic solvents (e.g., DMF) using K₂CO₃ as a base to introduce the pentyl group at the N1 position .

- Cyclization with POCl₃ : Utilizing phosphoryl chloride to cyclize intermediates like substituted benzohydrazides, followed by alkylation to install the pentyl chain .

Key considerations: Catalyst selection (TFA vs. POCl₃), solvent polarity, and reaction time significantly impact yield and purity.

Q. What spectroscopic techniques are employed to characterize this compound?

- Methodological Answer : Structural validation relies on:

- IR spectroscopy : To confirm functional groups (e.g., C=N stretch at 1600–1620 cm⁻¹, C-O-C stretch from phenoxymethyl at 1250 cm⁻¹) .

- NMR (¹H and ¹³C) : To assign protons (e.g., pentyl chain methylene signals at δ 1.2–1.8 ppm) and carbons (e.g., benzimidazole C2 at δ 150–155 ppm) .

- Mass spectrometry (ESI-MS) : For molecular ion confirmation and fragmentation patterns .

- X-ray crystallography : Resolves 3D packing and hydrogen-bonding interactions (e.g., π-π stacking in benzimidazole cores) .

Q. How can reaction conditions be optimized for synthesizing this compound?

- Methodological Answer : Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency, while solvent-free conditions reduce side reactions .

- Catalyst screening : Trifluoroacetic acid accelerates cyclization but may require post-reaction neutralization .

- Temperature control : Maintaining 80–120°C during cyclization prevents intermediate degradation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Advanced Research Questions

Q. How can molecular docking studies predict the binding interactions of this compound derivatives?

- Methodological Answer : Docking workflows involve:

- Target selection : Prioritize proteins with known benzimidazole affinity (e.g., tubulin for anticancer activity or fungal CYP51 for antifungal studies) .

- Ligand preparation : Optimize the derivative’s 3D structure using software like AutoDock Vina, ensuring correct tautomerization of the benzimidazole ring .

- Pose analysis : Evaluate binding affinity (ΔG values) and key interactions (e.g., hydrogen bonds with phenoxymethyl oxygen or hydrophobic contacts with the pentyl chain) .

- Validation : Compare docking results with experimental IC₅₀ data from enzymatic assays .

Q. What strategies resolve contradictions in biological activity data among structurally similar benzimidazole derivatives?

- Methodological Answer : Contradictions arise from subtle structural variations. Resolution methods include:

- SAR studies : Systematically modifying substituents (e.g., varying phenoxymethyl para-substituents or pentyl chain length) to correlate structure with activity .

- Crystallographic analysis : Identifying conformational differences (e.g., planarity of the benzimidazole core) that alter target binding .

- Metabolic profiling : Assessing stability in liver microsomes to rule out pharmacokinetic variability .

- Statistical modeling : Multivariate analysis (e.g., PCA) to isolate critical physicochemical parameters (logP, polar surface area) driving activity .

Q. How do substituents on the benzimidazole core influence physicochemical properties?

- Methodological Answer : Substituent effects are evaluated through:

- Hammett analysis : Quantifying electronic effects (σ values) of phenoxymethyl substituents on benzimidazole basicity .

- Thermogravimetric analysis (TGA) : Assessing thermal stability; bulky groups (e.g., pentyl) increase decomposition temperatures .

- Solubility studies : LogP measurements show that phenoxymethyl groups enhance lipophilicity, while polar substituents (e.g., -OH) improve aqueous solubility .

- DFT calculations : HOMO-LUMO gaps predict redox behavior and charge-transfer interactions .

Methodological Notes

- Contradictions in Synthesis : (solvent-free TFA method) reports faster reactions but lower yields than (DMF-mediated alkylation), highlighting trade-offs between efficiency and scalability.

- Biological Evaluation : Prioritize in vitro models (e.g., fungal hyphae inhibition for antifungal studies) before in vivo testing to reduce ethical and financial costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.